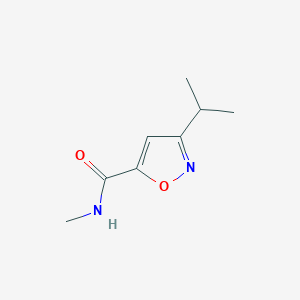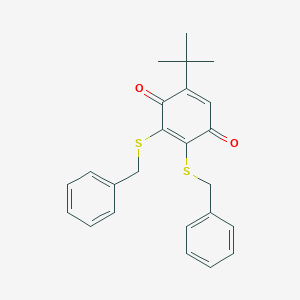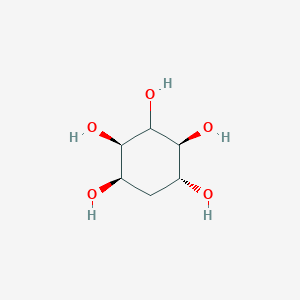
vibo-Quercitol
Übersicht
Beschreibung
(-)-viburnitol is a cyclitol.
(-)-Viburnitol is a natural product found in Diploclisia glaucescens with data available.
Wissenschaftliche Forschungsanwendungen
Biosynthese und Produktion von Pharmazeutika
Vibo-Quercitol ist ein Deoxyinositol, das in Eichenarten, Honigtauhonig und Gymnema sylvestre vorkommt . Es wird stereoselektiv aus 2-Deoxy-Scyllo-Inosose durch die reduktive Reaktion einer neuartigen (-)-Vibo-Quercitol 1-Dehydrogenase synthetisiert, die in Burkholderia terrae vorkommt . Diese Verbindung und ihre Stereoisomere sind potenzielle Zwischenprodukte für Pharmazeutika .
Enzymatische Produktion von Quercitolen
Die Forschungsgruppe des Autors identifizierte zwei Enzyme, die in der Lage sind, beide Stereoisomere von Deoxyinositolen zu produzieren, die in der Natur selten vorkommen . Diese Enzyme sind potenzielle Werkzeuge für die enzymatische Produktion von Quercitolen, einschließlich this compound .
Anwendungen in der grünen Chemie
This compound ist ein nützliches Kohlenhydrat für Anwendungen in der grünen Chemie . Die Forschungsgruppe des Autors berichtete kürzlich über die Isolierung von quercitol-assimilierenden Mikroorganismen durch Anreicherungsverfahren .
Produktion von Deoxyinositolen
This compound und seine Stereoisomere, einschließlich (+)-Proto-Quercitol und (+)-Epi-Quercitol, sind potenzielle chirale Synthons für Medikamentenkandidaten . Diese Verbindungen können aus 2-Deoxy-Scyllo-Inosose durch die reduktive Reaktion einer neuartigen (-)-Vibo-Quercitol 1-Dehydrogenase hergestellt werden
Wirkmechanismus
Vibo-Quercitol, also known as (-)-Viburnitol or (-)-vibo-Quercitol, is a deoxyinositol that naturally occurs in low concentrations in oak species, honeydew honey, and Gymnema sylvestre . It has potential applications in the production of pharmaceuticals .
Target of Action
This compound is a carbaglycosylamine glycosidase inhibitor . Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in complex sugars. By inhibiting these enzymes, this compound can potentially interfere with the metabolism of certain carbohydrates in the body.
Mode of Action
This compound is stereoselectively synthesized from 2-deoxy-scyllo-inosose by the reductive reaction of a novel (-)-vibo-Quercitol 1-dehydrogenase in Burkholderia terrae and of a known scyllo-inositol dehydrogenase in Bacillus subtilis . These enzymes are capable of producing both stereoisomers of deoxyinositols, which are rare in nature .
Biochemical Pathways
The biosynthesis of this compound involves the reductive reaction of 2-deoxy-scyllo-inosose by a novel (-)-vibo-Quercitol 1-dehydrogenase in Burkholderia terrae . This enzyme is strongly induced in Burkholderia terrae cells when quercitol or 2-deoxy-scyllo-inosose is used as a carbon source in the culture medium .
Result of Action
As a carbaglycosylamine glycosidase inhibitor , it can potentially interfere with the metabolism of certain carbohydrates in the body, leading to various physiological effects.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the enzyme responsible for its synthesis is strongly induced when quercitol or 2-deoxy-scyllo-inosose is used as a carbon source in the culture medium . This suggests that the availability of these substrates in the environment can influence the production and action of this compound.
Biochemische Analyse
Biochemical Properties
Vibo-Quercitol is stereoselectively synthesized from 2-deoxy-scyllo-inosose by the reductive reaction of a novel (-)-vibo-Quercitol 1-dehydrogenase found in Burkholderia terrae and of a known scyllo-inositol dehydrogenase in Bacillus subtilis . These enzymes interact with this compound, facilitating its production .
Molecular Mechanism
The molecular mechanism of this compound involves its synthesis from 2-deoxy-scyllo-inosose by the reductive reaction of a novel (-)-vibo-Quercitol 1-dehydrogenase in Burkholderia terrae . This process may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in the metabolic pathway that synthesizes it from 2-deoxy-scyllo-inosose . This pathway may involve interactions with various enzymes or cofactors .
Eigenschaften
IUPAC Name |
(1R,2R,4S,5R)-cyclohexane-1,2,3,4,5-pentol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c7-2-1-3(8)5(10)6(11)4(2)9/h2-11H,1H2/t2-,3-,4-,5+,6?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMPKVMRTXBRHRB-RSVSWTKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](C([C@H]([C@@H]1O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10331579 | |
| Record name | CHEBI:37600 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10331579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
488-76-6 | |
| Record name | CHEBI:37600 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10331579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: (-)-vibo-Quercitol is found in various plant species. It was first isolated from Viburnum tinus L. and later identified as a constituent of Gymnema sylvestre leaves. [, ] Other sources include the stems of Diploclisia glaucescens, Cocculus carolinus D.C. (Menispermaceae), and Viscum album L. [, , ].
ANone: (-)-vibo-Quercitol has the molecular formula C6H12O5 and a molecular weight of 164.16 g/mol.
A: Yes, several synthetic routes to (-)-vibo-Quercitol have been reported. One approach utilizes 1,4-cyclohexadiene as a starting material, involving photooxygenation, reduction, and trans-hydroxylation steps. [, ] Another method employs conduritol A tetramethyl ether, converting it to (-)-vibo-Quercitol tetramethyl ether through hydroboration-oxidation, followed by demethylation. []
A: Yes, (-)-vibo-Quercitol can be efficiently produced from myo-inositol through bioconversion. This process involves the enzymatic deoxygenation of myo-inositol by specific microorganisms. [, , , ]
A: (-)-vibo-Quercitol serves as a valuable chiral starting material for synthesizing various bioactive compounds, particularly carbasugars and aminocyclitols. Its stereochemistry allows for the creation of specific isomers with desired biological properties. [, , ]
A: (-)-vibo-Quercitol is a precursor for synthesizing various glycosidase inhibitors, particularly carbaglycosylamine derivatives. These inhibitors mimic the natural substrates of glycosidases and interfere with their activity, offering potential therapeutic applications for managing diabetes. [, , ]
A: (-)-vibo-Quercitol derivatives, specifically carbaglycosylamines, exhibit inhibitory activity against glucocerebrosidase. This enzyme plays a role in carbohydrate metabolism, and its inhibition could potentially regulate blood sugar levels. []
A: Yes, research has explored the SAR of (-)-vibo-Quercitol derivatives, focusing on how structural modifications affect their potency and selectivity as glycosidase inhibitors. []
A: Yes, various analytical techniques, including mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and gas chromatography, are employed to characterize and quantify (-)-vibo-Quercitol. [, ]
A: In some plants like Viscum album L., (-)-vibo-Quercitol accumulates to high concentrations, contributing significantly to the osmotic potential. This accumulation helps maintain cellular turgor and water balance. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,6-difluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B157295.png)
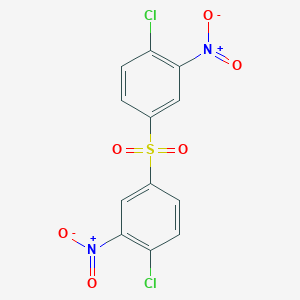
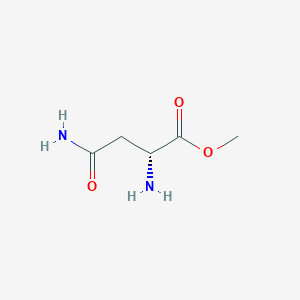
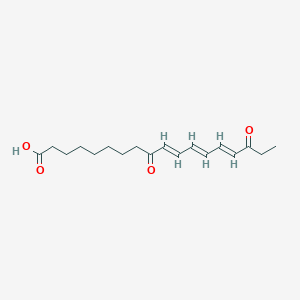
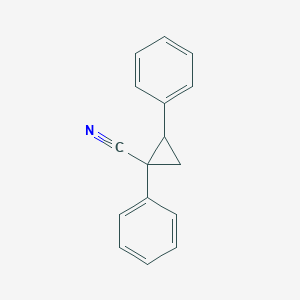

![(6R,7R)-7-Amino-8-oxo-3-[[1-(trideuteriomethyl)pyrrolidin-1-ium-1-yl]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B157307.png)
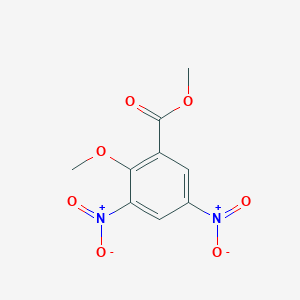

![2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[(4-nitrophenyl)azo]-](/img/structure/B157313.png)
